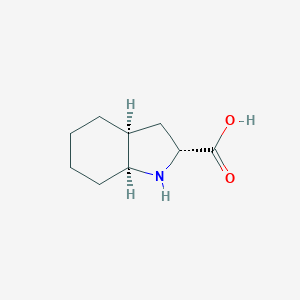

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

説明

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a chiral compound with a unique structure that includes an indole ring system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm of hydrogen gas. The reaction proceeds with high stereoselectivity, yielding the desired chiral product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

化学反応の分析

Types of Reactions

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the carboxylic acid.

科学的研究の応用

Chemistry

In chemistry, (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. Its unique structure allows for interactions with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical agents with potential activity against various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical intermediates.

作用機序

The mechanism of action of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects.

類似化合物との比較

Similar Compounds

2,3-Dihydro-1H-inden-1-one: A compound with a similar indole ring system but lacking the carboxylic acid group.

Coumarins: Compounds with a benzopyranone structure, similar in some aspects but differing in their biological activity and applications.

Uniqueness

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is unique due to its chiral nature and specific structural features. These characteristics make it valuable in asymmetric synthesis and as a versatile building block in various scientific research applications.

生物活性

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic amino acid derivative that has garnered significant attention in medicinal chemistry due to its role as a key intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula: C10H15NO2

- Molecular Weight: 181.24 g/mol

- Structure: The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound is primarily linked to its ability to act as a precursor for ACE inhibitors. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. This mechanism is crucial for the treatment of hypertension and heart failure.

Applications in Drug Development

- ACE Inhibitors:

-

Peptidomimetics:

- Oic's structural properties allow it to be incorporated into peptides, enhancing their stability and bioactivity. For instance, it has been used to replace proline residues in bradykinin analogs, improving their resistance to enzymatic degradation and increasing their therapeutic potential against pain and inflammation .

- Antithrombotic Agents:

Quantitative Analysis

A study developed a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its isomers. The method demonstrated:

- Detection Limits: Approximately 0.006 mg/mL.

- Quantification Limits: Ranging from 0.022 mg/mL to 0.024 mg/mL.

- Recovery Rates: Between 93.9% and 107.9% for all isomers .

Biological Activity Studies

Research has indicated that octahydroindole-2-carboxylic acid can:

- Inhibit the release of arachidonic acid in human platelets, suggesting anti-inflammatory properties .

- Stabilize specific conformations in peptides that are critical for their biological function .

Case Studies

Case Study 1: Synthesis and Purification

A detailed study on the synthesis of this compound highlighted its use as an intermediate in producing Trandolapril. The study confirmed that the stereochemical purity was maintained at high levels (>99%) during synthesis using optimized HPLC methods .

Case Study 2: Peptide Stability

Incorporation of Oic into bradykinin analogs improved their stability against enzymatic degradation while maintaining biological activity. This modification led to enhanced therapeutic effects in pain management scenarios .

特性

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427839 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-91-3 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。